N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a benzothiazole moiety and a dihydrobenzo dioxine ring
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of these bacteria.
Pharmacokinetics
The pharmacokinetics of similar benzothiazole derivatives have been studied .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity , suggesting that they may inhibit the growth and proliferation of Mycobacterium tuberculosis at the molecular and cellular levels.
Action Environment
The activity of similar benzothiazole derivatives against mycobacterium tuberculosis suggests that they may be effective in diverse environmental conditions where these bacteria thrive .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown significant anti-inflammatory and analgesic activities, which are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Cellular Effects
Thiazole derivatives have been reported to influence various cellular processes . For example, some thiazole derivatives have demonstrated anti-inflammatory effects, which are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes . These enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation and pain . This is achieved through the inhibition of COX enzymes, which are involved in the conversion of arachidonic acid into prostaglandins .
Temporal Effects in Laboratory Settings
It is known that the effects of thiazole derivatives can change over time in laboratory settings . For instance, some thiazole derivatives have been found to display moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones, giving a maximum turnover number (TON) of 990 within 6 hours .
Dosage Effects in Animal Models
The effects of N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide at different dosages in animal models have not been reported yet. It is known that the effects of thiazole derivatives can vary with different dosages in animal models .
Metabolic Pathways
It is known that thiazole derivatives can interact with various enzymes and cofactors . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid through the action of phospholipase A2 .
Transport and Distribution
It is known that thiazole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that thiazole derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in the presence of a catalytic quantity of glacial acetic acid in ethanol . This reaction forms an intermediate, which is then further reacted under specific conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It has been studied for its role as a quorum-sensing inhibitor, which can be useful in controlling bacterial infections.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Shares the benzothiazole moiety but differs in the substituents on the benzene ring.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Contains a similar benzothiazole structure but with different functional groups.
Uniqueness
N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to the presence of both the benzothiazole and dihydrobenzo dioxine rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-16(14-8-20-12-3-1-2-4-13(12)21-14)18-10-5-6-11-15(7-10)22-9-17-11/h1-7,9,14H,8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNKERIXUGDPOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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